

# Conteltinib Safety Profile at a Glance

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Get Quote

The tables below summarize the most common treatment-related adverse events (TRAEs) and key efficacy metrics from the Phase 1 study. A total of 64 patients with advanced ALK-positive non-small cell lung cancer (NSCLC) were enrolled [1].

**Table 1: Common Treatment-Related Adverse Events (TRAEs) (N=64) [1]**

Adverse Event	All Grades Frequency, n (%)	Grade ≥3 Frequency, n (%)
Diarrhea	46 (71.9%)	Not Specified
Elevated Serum Creatinine	29 (45.3%)	Not Specified
Elevated Aspartate Aminotransferase (AST)	25 (39.1%)	Not Specified
Nausea	24 (37.5%)	Not Specified
<b>Any TRAE</b>	<b>58 (90.6%)</b>	<b>9 (14.1%)</b>

**Table 2: Recommended Phase 2 Doses & Efficacy [1]**

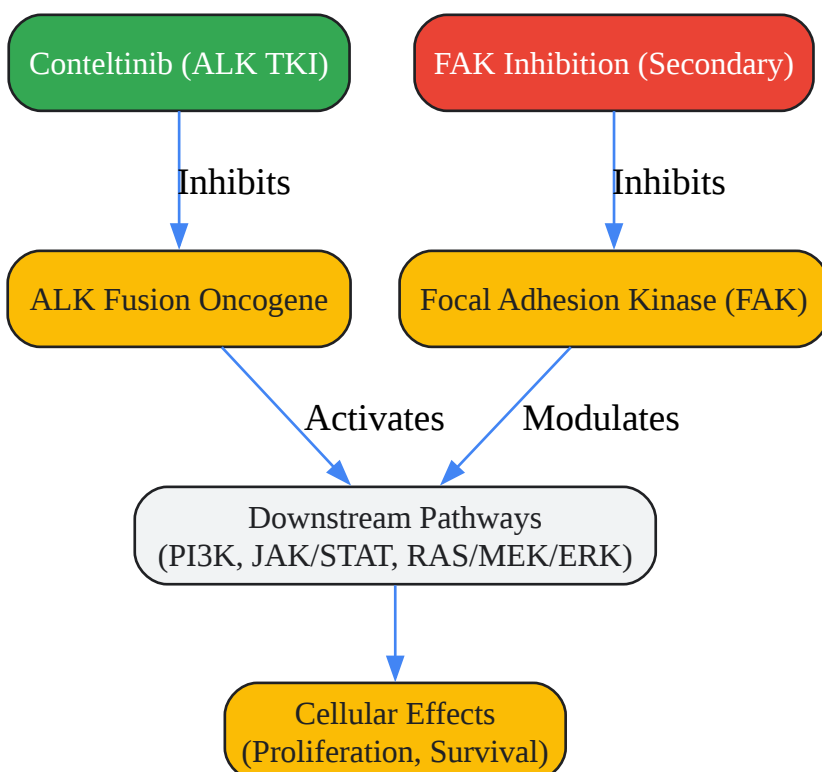
Patient Population	Recommended Phase 2 Dose	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
ALK TKI-Naïve	600 mg, once daily (QD)	64.1%	15.9 months
Crizotinib-Pretreated	300 mg, twice daily (BID)	33.3%	6.73 months

## Conteltinib's Mechanism and Broader TKI Toxicity

Understanding how **Conteltinib** works provides context for its toxicity profile.

- **Primary Target:** **Conteltinib** is a potent second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI). It is designed to be more potent than the first-generation ALK TKI, crizotinib, and to overcome resistance to it [1].
- **Secondary Target:** Preclinical studies indicate that **Conteltinib** also inhibits Focal Adhesion Kinase (FAK), although with less potency than its inhibition of ALK [1]. The clinical impact of FAK inhibition is still under investigation, but it may contribute to the overall anti-tumor activity [2] [3].

The following diagram illustrates the primary signaling pathways affected by **Conteltinib**:



Click to download full resolution via product page

More broadly, toxicities from TKIs like **Conteltinib** can arise from two main mechanisms [4]:

- **On-target effects:** Toxicity due to excessive inhibition of the intended kinase target in healthy tissues.
- **Off-target effects:** Toxicity resulting from the inhibitor's action on other, unintended kinases, which is more common with multi-kinase inhibitors.

## General TKI Toxicity Monitoring & Management Framework

While a specific protocol for **Conteltinib** is not yet established, the following workflow, based on general principles for managing toxicities from targeted therapies in NSCLC, provides a practical guide [4] [5].



## Frequently Asked Questions for Researchers

- **What is the maximum tolerated dose (MTD) of Conteltinib?** The Phase 1 study did not reach a definitive MTD. Only one dose-limiting toxicity (DLT) event was reported at 600 mg. The recommended Phase 2 doses were established based on the overall safety and efficacy data [1].
- **Are there any unique toxicities compared to other ALK TKIs?** Based on initial data, the toxicity profile appears consistent with the class (GI and hepatic events). However, the high incidence of elevated serum creatinine (45.3%) is notable. This may be related to off-target effects and does not necessarily indicate renal damage, but it requires careful monitoring [1]. Psychiatric adverse events, known as a class effect for some ALK inhibitors (especially lorlatinib), were not prominent in the initial Phase 1 report but warrant vigilance [6].
- **How should researchers manage common GI toxicities like diarrhea?** While not specified for **Conteltinib**, standard management for TKI-induced diarrhea applies. This includes patient education on diet and hydration, and the use of antidiarrheal agents like loperamide. For persistent or severe cases, dose interruption or reduction may be necessary, followed by re-initiation at a lower dose [4] [5].
- **What about drug-drug interactions?** Specific studies on **Conteltinib** are not available. However, as most small-molecule TKIs are metabolized by the cytochrome P450 (CYP3A4) system, there is a potential for significant interactions with strong CYP3A4 inducers or inhibitors. Co-administration should be approached with caution [7].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. Targeting Focal Adhesion Kinase in Lung Diseases [pmc.ncbi.nlm.nih.gov]

3. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]
4. Adverse effects of tyrosine kinase inhibitors in cancer therapy [nature.com]
5. Targeted Toxicities: Protocols for Monitoring the Adverse ... [pmc.ncbi.nlm.nih.gov]
6. Psychiatric Adverse Reactions to Anaplastic Lymphoma ... [link.springer.com]
7. Review Drug–drug interactions with tyrosine-kinase inhibitors [sciencedirect.com]

To cite this document: Smolecule. [Conteltinib Safety Profile at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b524211#conteltinib-toxicity-management]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com